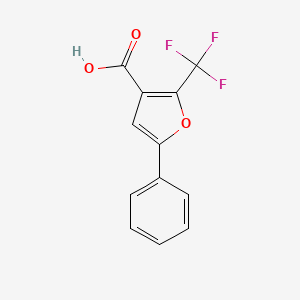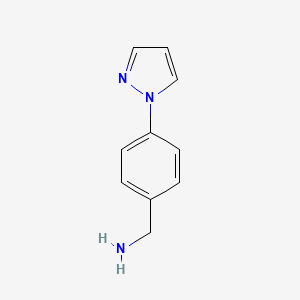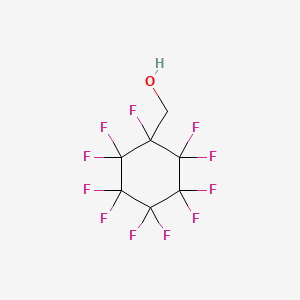
(Perfluorocyclohexyl)methanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
(Perfluorocyclohexyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions due to its stability and inertness.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the production of fluoropolymers, refrigerants, and other industrial chemicals.
Safety and Hazards
Mécanisme D'action
Mode of Action
Like other fluorinated compounds, it is likely to interact with biological systems in a unique way due to the presence of fluorine atoms, which can influence the compound’s reactivity and interactions with other molecules .
Biochemical Pathways
It’s worth noting that fluorinated compounds can have diverse effects on biochemical pathways due to their unique chemical properties .
Pharmacokinetics
The compound’s molecular weight (31208) and its predicted Log Kow (216), which is a measure of its lipophilicity, suggest that it may have certain bioavailability characteristics .
Analyse Biochimique
Biochemical Properties
(Hydroxymethyl)perfluorocyclohexane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. Its fluorinated structure allows it to form strong interactions with hydrophobic regions of proteins, potentially altering their conformation and activity. For example, (Hydroxymethyl)perfluorocyclohexane can interact with enzymes involved in metabolic pathways, affecting their catalytic efficiency and substrate specificity . Additionally, its hydroxymethyl group can form hydrogen bonds with amino acid residues, further influencing protein function.
Cellular Effects
The effects of (Hydroxymethyl)perfluorocyclohexane on cellular processes are diverse and depend on the specific cell type and context. In some cell types, (Hydroxymethyl)perfluorocyclohexane has been shown to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it can influence the activity of kinases and phosphatases, which are key regulators of signal transduction pathways . Moreover, (Hydroxymethyl)perfluorocyclohexane can affect cellular processes such as apoptosis, proliferation, and differentiation by altering the expression of specific genes and proteins.
Molecular Mechanism
At the molecular level, (Hydroxymethyl)perfluorocyclohexane exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, (Hydroxymethyl)perfluorocyclohexane can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Hydroxymethyl)perfluorocyclohexane can change over time due to factors such as stability and degradation. Studies have shown that (Hydroxymethyl)perfluorocyclohexane is relatively stable under ambient conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Over time, degradation products of (Hydroxymethyl)perfluorocyclohexane may accumulate, potentially leading to changes in its biological activity and effects on cellular function.
Dosage Effects in Animal Models
The effects of (Hydroxymethyl)perfluorocyclohexane in animal models vary with different dosages. At low doses, (Hydroxymethyl)perfluorocyclohexane may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes and potential toxicity . Studies have shown that there may be threshold effects, where a certain dosage is required to elicit a biological response. Additionally, high doses of (Hydroxymethyl)perfluorocyclohexane can lead to adverse effects, such as oxidative stress and inflammation, in animal models.
Metabolic Pathways
(Hydroxymethyl)perfluorocyclohexane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect the overall metabolic balance within cells and tissues, potentially leading to changes in energy production and utilization.
Transport and Distribution
The transport and distribution of (Hydroxymethyl)perfluorocyclohexane within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. For instance, (Hydroxymethyl)perfluorocyclohexane can be transported across cell membranes by specific transporters, allowing it to accumulate in certain cellular compartments . Additionally, its binding to plasma proteins can affect its distribution within the body, influencing its bioavailability and overall biological effects.
Subcellular Localization
The subcellular localization of (Hydroxymethyl)perfluorocyclohexane is critical for its activity and function. It can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects. For example, (Hydroxymethyl)perfluorocyclohexane localized to the mitochondria may affect mitochondrial function and energy production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Perfluorocyclohexyl)methanol typically involves the fluorination of cyclohexane derivatives. One common method is the Fowler process, which uses elemental fluorine moderated by cobalt fluoride in the gas phase
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in liquid form and stored at ambient temperature .
Analyse Des Réactions Chimiques
Types of Reactions: (Perfluorocyclohexyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form various fluorinated alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃).
Major Products:
Oxidation: Formation of perfluorocyclohexanecarboxylic acid.
Reduction: Formation of various fluorinated alcohols.
Substitution: Formation of substituted perfluorocyclohexane derivatives.
Comparaison Avec Des Composés Similaires
Perfluorocyclohexane: A fully fluorinated cyclohexane derivative with similar stability and inertness.
Perfluoromethylcyclohexane: A fluorinated derivative of methylcyclohexane, known for its chemical and biological inertness.
Uniqueness: (Perfluorocyclohexyl)methanol stands out due to the presence of the hydroxymethyl group, which imparts additional reactivity and potential for hydrogen bonding. This makes it more versatile in chemical reactions and applications compared to its fully fluorinated counterparts.
Propriétés
IUPAC Name |
(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F11O/c8-2(1-19)3(9,10)5(13,14)7(17,18)6(15,16)4(2,11)12/h19H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHKTQUHJNUDNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F11O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182964 | |
| Record name | (Perfluorocyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28788-68-3 | |
| Record name | (Perfluorocyclohexyl)methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28788-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorocyclohexylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028788683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanemethanol, 1,2,2,3,3,4,4,5,5,6,6-undecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Perfluorocyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 28788-68-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROCYCLOHEXYLMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V0T4VPX7O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



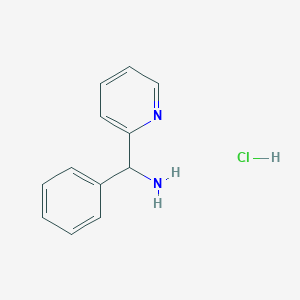
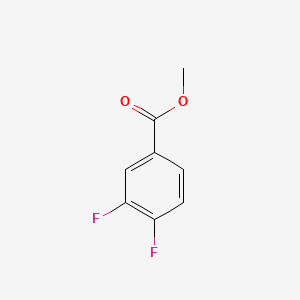
![[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1362272.png)
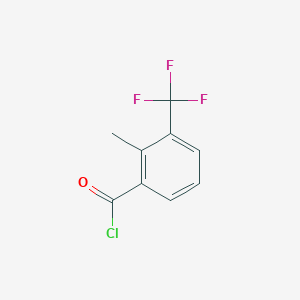
![8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride](/img/structure/B1362278.png)
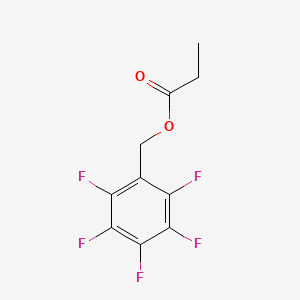
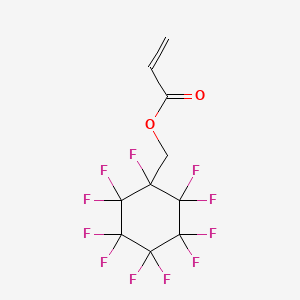
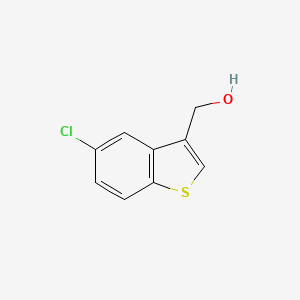
![[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol](/img/structure/B1362283.png)

